Cas no 681853-08-7 (ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate)

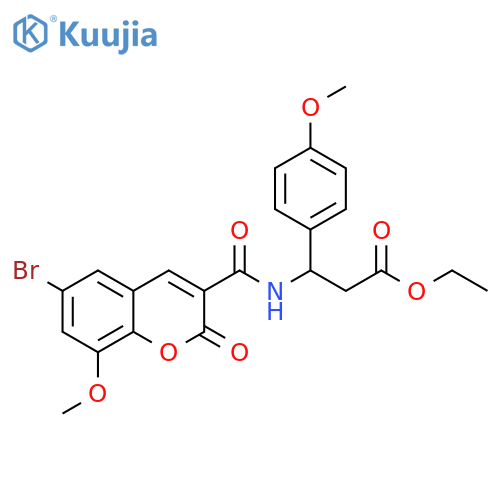

681853-08-7 structure

商品名:ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate

ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate

- Benzenepropanoic acid, β-[[(6-bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-4-methoxy-, ethyl ester

- ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate

- F1695-0030

- ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)-3-(4-methoxyphenyl)propanoate

- CHEMBL1473621

- HMS1808C03

- ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate

- AKOS001741655

- ethyl 3-[(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)amino]-3-(4-methoxyphenyl)propanoate

- NCGC00102691-01

- 681853-08-7

- AKOS016300593

-

- インチ: 1S/C23H22BrNO7/c1-4-31-20(26)12-18(13-5-7-16(29-2)8-6-13)25-22(27)17-10-14-9-15(24)11-19(30-3)21(14)32-23(17)28/h5-11,18H,4,12H2,1-3H3,(H,25,27)

- InChIKey: NWHAVCGGVLBUNU-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC(C2=CC3=CC(Br)=CC(OC)=C3OC2=O)=O)CC(OCC)=O)=CC=C(OC)C=C1

計算された属性

- せいみつぶんしりょう: 503.05796g/mol

- どういたいしつりょう: 503.05796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 719

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 100Ų

じっけんとくせい

- 密度みつど: 1.439±0.06 g/cm3(Predicted)

- ふってん: 704.0±60.0 °C(Predicted)

- 酸性度係数(pKa): 11.21±0.20(Predicted)

ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1695-0030-4mg |

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |

681853-08-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1695-0030-2μmol |

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |

681853-08-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1695-0030-20μmol |

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |

681853-08-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1695-0030-10mg |

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |

681853-08-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1695-0030-1mg |

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |

681853-08-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1695-0030-40mg |

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |

681853-08-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1695-0030-25mg |

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |

681853-08-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| A2B Chem LLC | BA71540-10mg |

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |

681853-08-7 | 10mg |

$291.00 | 2024-04-19 | ||

| Life Chemicals | F1695-0030-2mg |

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |

681853-08-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1695-0030-3mg |

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |

681853-08-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

681853-08-7 (ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate) 関連製品

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量